Product packaging for N-butyl-4-isopropoxybenzamide(Cat. No.:)

N-butyl-4-isopropoxybenzamide

Cat. No.: B267609
M. Wt: 235.32 g/mol
InChI Key: OMTDEZKSEMZLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-isopropoxybenzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzamide core, which is recognized as a privileged structure in drug discovery due to its presence in molecules with a wide range of biological activities . The structure combines a 4-isopropoxybenzamide moiety with an N-butyl side chain, a modification that can influence the compound's lipophilicity, bioavailability, and binding affinity to biological targets. Researchers are particularly interested in N-substituted benzamides for their potential neuropharmacological applications. Structural analogs, such as N-butyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzamide, have been documented, indicating a research focus on benzamides with alkoxy and alkylamino substitutions for potential biological activity . Furthermore, aminobenzamide compounds have been investigated for the treatment of neurodegenerative disorders, suggesting a potential research avenue for this compound class in modulating central nervous system targets . The mechanism of action for many bioactive benzamides is target-specific. Some N-substituted benzamides have been reported to inhibit the activity of transcription factors like nuclear factor-kappa B (NF-κB) and induce activator protein 1 (AP-1) activity in immune cells, which are key pathways in inflammation and cellular survival . Other benzamide derivatives are known to act as potassium channel activators or possess antimicrobial properties, highlighting the versatility of this chemical scaffold . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B267609 N-butyl-4-isopropoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C14H21NO2/c1-4-5-10-15-14(16)12-6-8-13(9-7-12)17-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)

InChI Key

OMTDEZKSEMZLHO-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)OC(C)C

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)OC(C)C

Origin of Product

United States

Synthetic Methodologies for N Butyl 4 Isopropoxybenzamide and Its Analogues

Direct Synthesis Routes to N-butyl-4-isopropoxybenzamide

The most direct and convergent approach to synthesizing this compound involves the formation of the amide bond between 4-isopropoxybenzoic acid and n-butylamine. This can be achieved through several methods, each with its own set of advantages and considerations.

Amide Bond Formation via Coupling Reagents and Activated Carboxylic Acid Derivatives

The formation of the amide linkage is a cornerstone of this synthesis. This transformation can be efficiently accomplished by activating the carboxylic acid group of 4-isopropoxybenzoic acid, followed by nucleophilic attack by n-butylamine.

One common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating 4-isopropoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-isopropoxybenzoyl chloride is then reacted with n-butylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov

Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the direct amidation of 4-isopropoxybenzoic acid with n-butylamine. These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond under milder conditions and often with higher yields and purities. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization in chiral substrates. universite-paris-saclay.framericanpeptidesociety.org Other efficient coupling agents include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netpeptide.comsigmaaldrich.com The choice of coupling reagent and reaction conditions can be optimized to achieve the desired outcome.

Coupling Reagent ClassExamplesAdditivesGeneral Conditions
CarbodiimidesDCC, DIC, EDCHOBt, HOAtRoom temperature, various organic solvents (e.g., DCM, DMF)
Phosphonium SaltsPyBOP, PyAOPBase (e.g., DIPEA)Room temperature, DMF
Aminium/Uronium SaltsHBTU, HATU, HCTUBase (e.g., DIPEA)Room temperature, DMF

Strategies for the Introduction of the Isopropoxy Moiety

The synthesis of the key intermediate, 4-isopropoxybenzoic acid, is a critical step. chemicalbook.commedchemexpress.comlookchem.com This is typically accomplished by the etherification of a readily available starting material, 4-hydroxybenzoic acid or its corresponding esters.

The Williamson ether synthesis is a classical and widely used method for this transformation. masterorganicchemistry.comwikipedia.orgbyjus.comchemistrysteps.com This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of a 4-hydroxybenzoic acid derivative (such as methylparaben) with a suitable base (e.g., potassium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion. chemicalbook.com This nucleophilic phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to form the isopropyl ether linkage. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent like DMF or acetone. Subsequent hydrolysis of the ester group, if present, yields the desired 4-isopropoxybenzoic acid.

Another effective method for the formation of the ether bond is the Mitsunobu reaction . uq.edu.auorganic-chemistry.orggriffith.edu.aucommonorganicchemistry.com This reaction allows for the condensation of an alcohol and a nucleophile (in this case, a phenol) under mild conditions using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org For the synthesis of 4-isopropoxybenzoic acid derivatives, 4-hydroxybenzoic acid or its ester can be reacted with isopropanol (B130326) in the presence of PPh₃ and DEAD. 5z.com The Mitsunobu reaction often proceeds with high yields and is tolerant of a wide range of functional groups.

ReactionKey ReagentsSubstrateProduct
Williamson Ether SynthesisBase (e.g., K₂CO₃), Isopropyl halide (e.g., 2-bromopropane)4-Hydroxybenzoic acid derivative4-Isopropoxybenzoic acid derivative
Mitsunobu ReactionPPh₃, DEAD/DIAD, Isopropanol4-Hydroxybenzoic acid derivative4-Isopropoxybenzoic acid derivative

N-Alkylation Approaches for N-butyl Chain Incorporation

While direct N-alkylation of a pre-formed benzamide (B126) is a possible synthetic route, the more common and efficient strategy for the synthesis of this compound is the acylation of n-butylamine with an activated derivative of 4-isopropoxybenzoic acid, as detailed in section 2.1.1. wikipedia.orgcymitquimica.com This approach is generally preferred due to the higher reactivity of the amine towards acylation and the potential for side reactions, such as O-alkylation, if a direct N-alkylation of a hydroxybenzamide were attempted prior to etherification.

However, for the synthesis of certain analogues or in specific contexts, direct N-alkylation of a benzamide can be considered. Ruthenium-catalyzed N-alkylation of amides with alcohols has been reported as a method for forming N-alkyl amides. For instance, benzamide can be N-alkylated with various alcohols in the presence of a ruthenium catalyst.

Synthesis of this compound Derivatives and Structural Analogues

The synthetic methodologies described above can be adapted to prepare a wide range of derivatives and structural analogues of this compound, allowing for the exploration of structure-activity relationships in various applications.

Modification of the Benzamide Aromatic Ring

Modifications to the aromatic ring of the benzamide moiety can be achieved by starting with appropriately substituted benzoic acid derivatives. For example, introducing substituents such as nitro, halo, or cyano groups onto the aromatic ring can be accomplished using standard electrophilic aromatic substitution reactions on a benzoic acid precursor before the etherification and amidation steps. A patent describes a method for preparing 3-cyano-4-isopropoxybenzoic acid, which involves the formylation and subsequent conversion of the formyl group to a cyano group on a 4-hydroxybenzoate (B8730719) ester, followed by etherification and hydrolysis. google.com The synthesis of N-(2-hydroxy-4-substituted phenyl) benzamides has also been reported, demonstrating the feasibility of incorporating various substituents on the phenyl ring. walshmedicalmedia.com

Diversification of the Alkoxy Substituent on the Phenyl Ring

The nature of the alkoxy group can be readily diversified by employing different alcohols or alkyl halides in the etherification step. For instance, by substituting isopropanol or an isopropyl halide with other alcohols or alkyl halides (e.g., ethanol, butanol, benzyl (B1604629) bromide), a series of N-butyl-4-alkoxybenzamides can be synthesized. nih.gov The synthesis of N-butyl-4-methoxybenzamide has been reported, showcasing the interchangeability of the alkoxy group. Furthermore, studies on bis-benzamide derivatives have demonstrated the synthesis of analogues with various alkoxy side chains, including butoxy and other alkyl groups, by reacting a 4-hydroxy-3-nitrobenzoic acid intermediate with different alkyl alcohols under Mitsunobu conditions. nih.gov This highlights the versatility of these synthetic routes for creating a library of structurally related compounds.

Variation of the N-Alkyl Chain (e.g., n-propyl, n-butyl, tert-butyl, phenyl)

The identity of the N-substituent on the benzamide scaffold is a critical determinant of the molecule's physicochemical properties and biological activity. The synthesis of analogues of this compound with varied N-alkyl and N-aryl groups is typically achieved through standard amide coupling reactions. The most common approach involves the reaction of 4-isopropoxybenzoyl chloride with a primary or secondary amine.

The general synthetic pathway commences with the conversion of 4-isopropoxybenzoic acid to its more reactive acid chloride derivative, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with the desired amine (e.g., n-propylamine, n-butylamine, tert-butylamine (B42293), or aniline) to form the corresponding N-substituted-4-isopropoxybenzamide. A base, such as triethylamine or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid byproduct. vulcanchem.com

For example, the synthesis of N-tert-butyl-4-bromobenzamide has been reported by reacting 4-bromo-benzoyl chloride with tert-butylamine in methylene (B1212753) chloride at low temperatures. prepchem.com A similar strategy can be directly applied to produce N-tert-butyl-4-isopropoxybenzamide. The reaction of 4-aminobenzoyl chloride with tert-butanol (B103910) is another method used to create N-tert-butyl benzamide structures. biosynth.com

The variation in the N-alkyl group significantly impacts the compound's properties. For instance, increasing the bulkiness of the alkyl group in the para-position of related inhibitor series has been shown to increase potency and selectivity. nih.gov Studies on other benzamide series have shown that N-acylamido derivatives with varying alkyl groups (e.g., methyl, n-butyl) can exhibit different biological activities. mdpi.com

Below is a table summarizing the common amines used to generate a library of N-substituted-4-isopropoxybenzamide analogues.

AmineResulting N-SubstituentKey Structural Feature
n-Propylaminen-PropylLinear three-carbon chain
n-Butylaminen-ButylLinear four-carbon chain
tert-Butylaminetert-ButylBulky, sterically hindered group
AnilinePhenylAromatic ring system

Approaches to Bis-Benzamide Structures Incorporating N-butyl-isopropoxybenzamide Units

The synthesis of bis-benzamide structures, where two benzamide units are linked together, represents a strategy to create molecules with potentially enhanced or novel properties. These structures can be symmetrical or unsymmetrical, depending on the synthetic design.

One common approach to symmetrical bis-benzamides involves a two-step process starting from a nitro-substituted precursor. For example, commercially available 4-nitroanilines can be reacted with 4-nitrobenzoyl chlorides to produce 4-nitro-N-(4-nitrophenyl)benzamide intermediates. nih.gov Subsequent reduction of both nitro groups, typically through catalytic hydrogenation using palladium on carbon (Pd/C) or with reagents like tin(II) chloride, yields a diamino-bis-benzamide core. nih.gov This diamine can then be further functionalized.

A more direct route to creating structures incorporating N-butyl-isopropoxybenzamide units involves using a diamine as a linker. For instance, a diamine can be reacted with two equivalents of 4-isopropoxybenzoyl chloride to form a symmetrical bis-benzamide. To create more complex or unsymmetrical structures, a stepwise approach is necessary, often involving protecting group chemistry to differentiate the two amine functionalities.

A study on bis-benzamide inhibitors involved synthesizing a library by reacting a central diamine core with various acyl chlorides or anhydrides. mdpi.com This modular approach allows for the generation of diverse structures. For instance, a core structure derived from 3-nitroaniline (B104315) can be reduced to the corresponding amine and then coupled with a second benzoyl derivative. mdpi.com A similar strategy could be employed where one of the benzoyl moieties is 4-isopropoxybenzoyl chloride and the N-substituent is a butyl group, linked via a central aromatic or aliphatic diamine to another benzamide unit. The synthesis of a bis-amide, N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, was achieved through the ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methyl aniline. ajol.info

Advanced Synthetic Techniques and Reagents in Benzamide Construction

While traditional amide coupling remains a robust method, advanced synthetic techniques have emerged to overcome challenges such as substrate limitations, harsh reaction conditions, and functional group incompatibility. These modern methods offer greater efficiency and broader applicability in constructing complex benzamide structures.

Palladium-Catalyzed Reactions in Aryl and Alkyl Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized C-N bond formation, providing powerful alternatives to classical methods. syr.edu The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amides with aryl halides or pseudohalides. syr.educhemrxiv.org This reaction is particularly valuable for synthesizing N-aryl benzamides. Mild protocols have been developed for the Buchwald-Hartwig amidation using ligands like 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl. nih.gov

Recent advancements have extended this methodology to include "transamidation," where the N-C bond of a less stable amide is selectively cleaved and cross-coupled with a different amine, a process also catalyzed by palladium complexes. nsf.gov This allows for the direct conversion of one amide into another.

Palladium catalysts are also instrumental in synthesizing the building blocks for benzamides. For instance, palladium-catalyzed cyanation of aryl bromides followed by hydration offers a one-pot procedure to produce primary benzamides. rsc.org Furthermore, palladium-catalyzed denitrogenative coupling reactions have been developed to synthesize ortho-methylated benzamides from rsc.orgCurrent time information in Bangalore, IN.acs.org-benzotriazin-4(3H)-ones. acs.orgnih.gov

Palladium-Catalyzed ReactionDescriptionApplication in Benzamide Synthesis
Buchwald-Hartwig Amination Cross-coupling of an amine with an aryl halide/triflate. syr.educhemrxiv.orgForms the C(aryl)-N bond, essential for N-aryl benzamides.
Acyl-Cross-Coupling (Transamidation) Cross-coupling of an amide with an amine via N-C bond activation. nsf.govInterconverts one amide to another, useful for late-stage functionalization.
Cyanation/Hydration Conversion of an aryl halide to a nitrile, followed by hydration to an amide. rsc.orgSynthesis of primary benzamides from aryl halides.

Directed C-H Activation and Annulation Strategies

Direct C-H activation has become a powerful tool for the functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to synthesis. rsc.org In the context of benzamides, the amide group itself can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position of the benzoyl ring.

Rhodium(III)-catalyzed oxidative C-H activation of benzamides and subsequent coupling with alkynes is a well-established method for synthesizing isoquinolone derivatives. scispace.comsnnu.edu.cn This annulation strategy involves the formation of a new ring fused to the benzamide's aromatic core. Similarly, palladium-catalyzed ortho-acylation of tertiary benzamides has been achieved using arylglyoxylic acids as the acyl source. acs.org

Multicomponent reactions combining C-H activation with the in-situ installation of a directing group have been developed to streamline the synthesis of ortho-arylated benzamides. rsc.orgrsc.org More recently, visible-light-induced photoredox catalysis has been employed for the functionalization of the C(sp³)–H bond at the N-α position of N-alkyl benzamides, allowing for novel amination and alkenylation reactions. rsc.orgrsc.org

Nucleophilic Substitution Reactions in Benzamide Synthesis

The most fundamental method for benzamide synthesis is nucleophilic acyl substitution. scribd.com This reaction typically involves the attack of a nucleophile, such as an amine (e.g., n-butylamine), on an activated carboxylic acid derivative, most commonly an acyl chloride (e.g., 4-isopropoxybenzoyl chloride). vulcanchem.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride) to form the stable amide bond. scribd.com

The reactivity of the carboxylic acid derivative is key, with acyl halides being the most reactive and amides being the least. scribd.com The Schotten-Baumann reaction conditions, which involve an acyl chloride and an amine in the presence of an aqueous base, are a classic example of this method.

Variations of this approach include using different coupling partners. For instance, N-phenylbenzamides have been synthesized via a nucleophilic substitution and rearrangement mechanism by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea. innovareacademics.inresearchgate.net Organolithium reagents can also be used to promote the nucleophilic acyl substitution of amides to form ketones, demonstrating the versatility of amides as synthetic intermediates. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for N Butyl 4 Isopropoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. ox.ac.uk

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational experiments for structural elucidation. They reveal the distinct chemical environments for each proton and carbon atom in the molecule. pitt.edunih.gov

The ¹H NMR spectrum provides information on the number of different proton types and their immediate electronic surroundings. The chemical shift (δ) of each signal indicates the proton's environment, the integration reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) describes the number of neighboring protons.

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule, with its chemical shift indicating its functional group and electronic environment (e.g., alkyl, aromatic, carbonyl).

Predicted ¹H NMR Data for N-butyl-4-isopropoxybenzamide

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a (CH₃-butyl)~0.95Triplet (t)3H
H-b (CH₂-butyl)~1.42Sextet / Multiplet (m)2H
H-c (CH₂-butyl)~1.60Quintet / Multiplet (m)2H
H-d (N-CH₂)~3.45Quartet (q)2H
H-e (NH)~6.0-6.5Broad Singlet (br s)1H
H-f (CH(CH₃)₂)~4.65Septet (sept)1H
H-g (CH(CH₃)₂)~1.35Doublet (d)6H
H-h (Aromatic)~6.90Doublet (d)2H
H-i (Aromatic)~7.75Doublet (d)2H

This is an interactive table. Users can sort and filter the data.

Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
C-a (CH₃-butyl)~13.8
C-b (CH₂-butyl)~20.1
C-c (CH₂-butyl)~31.5
C-d (N-CH₂)~40.0
C-e (C=O)~167.0
C-f (CH(CH₃)₂)~70.5
C-g (CH(CH₃)₂)~22.0
C-h (Aromatic)~115.5
C-i (Aromatic)~128.7
C-j (Aromatic, C-O)~162.0
C-k (Aromatic, C-C=O)~126.5

This is an interactive table. Users can sort and filter the data.

While 1D NMR identifies the basic components, two-dimensional (2D) NMR experiments reveal how these components are connected. rsc.org

COSY (Correlation Spectroscopy) : This experiment maps proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons in the n-butyl chain (H-a with H-b, H-b with H-c, H-c with H-d) and within the isopropyl group (H-f with H-g). A key correlation would also be observed between the amide proton (H-e) and the adjacent methylene (B1212753) protons (H-d).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom it is directly attached to. columbia.eduresearchgate.net This allows for the unambiguous assignment of carbon signals based on the proton assignments. For instance, the proton signal at ~0.95 ppm (H-a) would correlate with the carbon signal at ~13.8 ppm (C-a).

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduresearchgate.net It is crucial for piecing together the molecular puzzle. Key HMBC correlations would include:

The amide proton (H-e) and methylene protons (H-d) to the carbonyl carbon (C-e).

The aromatic protons (H-i) to the carbonyl carbon (C-e).

The isopropyl methine proton (H-f) to the aromatic carbon C-j.

The aromatic protons (H-h) to the aromatic carbon C-j.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is useful for determining the molecule's preferred conformation. For example, a NOESY spectrum could show a spatial correlation between the N-CH₂ protons (H-d) of the butyl group and the nearby aromatic protons (H-i), confirming their proximity in the 3D structure.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and formula of a compound and can reveal structural details through analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or five decimal places). rsc.orgmdpi.comgla.ac.uk This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula.

Molecular Formula and Mass Data

Parameter Value
Molecular FormulaC₁₄H₂₁NO₂
Nominal Mass235 u
Monoisotopic Mass235.15723 Da

This is an interactive table. Users can sort and filter the data.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (precursor ion), fragmenting it, and analyzing the resulting product ions. chromatographyonline.comnih.gov This fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts.

For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 236.16. Key fragmentations would include:

Formation of the 4-isopropoxybenzoyl cation: Loss of the butylamine (B146782) group, leading to a major fragment at m/z 165.05.

Loss of propylene: Cleavage within the isopropoxy group, resulting in a fragment corresponding to a 4-hydroxybenzamide (B152061) derivative.

Cleavage of the N-butyl chain: Fragmentation along the alkyl chain, leading to characteristic losses.

Predicted Key Fragment Ions in MS/MS

m/z (Predicted) Proposed Fragment Structure / Loss
236.16[M+H]⁺ (Protonated molecular ion)
179.08[M+H - C₄H₉]⁺ (Loss of butyl radical - less common in ESI)
165.05[C₁₀H₁₃O₂]⁺ (4-isopropoxybenzoyl cation)
121.03[C₇H₅O₂]⁺ (4-hydroxybenzoyl cation, from loss of propene)
105.03[C₇H₅O]⁺ (Benzoyl cation)

This is an interactive table. Users can sort and filter the data.

To analyze this compound in a mixture (e.g., a reaction mixture or a biological sample), a separation step is required before MS analysis. This is achieved using hyphenated techniques. chromatographyonline.comnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) : This technique is suitable for compounds that are volatile and thermally stable. nih.govoregonstate.eduepa.gov The sample is vaporized and separated based on boiling point and column interactions before entering the mass spectrometer. The resulting mass spectrum can be compared to libraries for identification. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is a highly versatile and widely used technique, particularly for less volatile or thermally fragile molecules like this compound. rsc.orgnih.gov The compound is separated by liquid chromatography before being ionized (commonly via Electrospray Ionization, ESI) and detected by the mass spectrometer. chromatographyonline.com The use of tandem MS in the form of LC-MS/MS provides high selectivity and sensitivity for quantifying the compound in complex matrices. nih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragment Ion Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. photothermal.com These techniques probe the vibrational motions of atoms within the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies. photothermal.comupi.edu

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations such as stretching and bending. innovatechlabs.com The resulting spectrum is a plot of absorbance versus wavenumber, where peaks correspond to specific functional groups. innovatechlabs.com For this compound, the key functional groups are the secondary amide, the ether linkage, the aromatic ring, and the aliphatic chains.

The FTIR spectrum provides clear evidence for these groups. A notable feature is the N-H stretching vibration of the secondary amide, which typically appears as a sharp band. The amide group also presents two other characteristic bands: the C=O stretching (Amide I) and the N-H bending (Amide II) vibrations. The presence of the isopropoxy group is confirmed by the strong asymmetric C-O-C stretching vibration. Aliphatic C-H stretches from the butyl and isopropyl groups are also readily identified.

Table 1: Characteristic FTIR Peaks for this compound This table is based on established frequency ranges for the specified functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3300N-H StretchSecondary Amide
2960-2850C-H StretchAliphatic (Butyl & Isopropyl)
~1640C=O Stretch (Amide I)Secondary Amide
~1540N-H Bend (Amide II)Secondary Amide
~1600, ~1510C=C StretchAromatic Ring
~1250Asymmetric C-O-C StretchAryl-Alkyl Ether

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. photothermal.com While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is useful for confirming the aromatic ring structure and the carbon-carbon bonds within the alkyl chains. Symmetrical stretching of the benzene (B151609) ring often produces a strong Raman signal. Weak Raman activity can sometimes be caused by the presence of secondary, inactive ingredients in a sample tablet or low concentrations of the active compound. pace.edu

Table 2: Predicted Raman Shifts for this compound This table is based on typical Raman shifts for the specified functional groups.

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3060C-H StretchAromatic
2950-2870C-H StretchAliphatic (Butyl & Isopropyl)
~1600C=C Stretch (Symmetrical Ring Breathing)Aromatic Ring
~1350C-H BendAliphatic
~850Ring Breathing/Substitution PatternPara-substituted Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. bspublications.net Molecules with π-systems and non-bonding electrons (n-electrons) absorb light, promoting electrons from a ground state to a higher energy state. usp.br

The structure of this compound contains a benzene ring, which is a chromophore (a light-absorbing group). lkouniv.ac.in This ring is substituted with an amide group and an isopropoxy group, both of which act as auxochromes (groups that modify the absorption of a chromophore). The key electronic transitions expected for this molecule are π → π* and n → π*.

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are characteristic of the aromatic ring and the carbonyl group and typically result in strong absorption bands. uomustansiriyah.edu.iq

n → π transitions:* These are lower-energy transitions where a non-bonding electron (from the oxygen of the carbonyl or ether group, or the nitrogen of the amide) is promoted to a π* anti-bonding orbital. uzh.ch These transitions are generally weaker than π → π* transitions. uzh.ch

The conjugation between the benzene ring, the ether oxygen's lone pair, and the amide group extends the π-system. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). usp.br Consequently, the absorption maximum (λmax) is shifted to a longer wavelength (a bathochromic or red shift) compared to an unsubstituted benzene ring. lkouniv.ac.in The specific λmax value is sensitive to solvent polarity; polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelength. lkouniv.ac.inuomustansiriyah.edu.iq

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula, providing a crucial check of the sample's purity and confirming its elemental stoichiometry. scielo.org.mx

For this compound, the molecular formula is C₁₄H₂₁NO₂. The theoretical elemental composition is calculated based on its molar mass. Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of this compound

ElementMolecular FormulaMolar Mass (g/mol)Theoretical Percentage (%)
Carbon (C)C₁₄H₂₁NO₂235.3371.45%
Hydrogen (H)8.99%
Nitrogen (N)5.95%
Oxygen (O)13.60%

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.orgcreative-biostructure.com The technique involves diffracting a beam of X-rays off a single crystal of the material. By analyzing the angles and intensities of the diffracted beams, a detailed electron density map can be generated, from which the exact positions of atoms, bond lengths, and bond angles are determined. wikipedia.orglibretexts.org

If a suitable single crystal of this compound were obtained, X-ray crystallography would provide definitive information on:

Molecular Conformation: The exact spatial arrangement of the butyl and isopropoxy groups relative to the benzamide (B126) core.

Bond Parameters: Precise measurements of all bond lengths and angles.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds between the amide N-H of one molecule and the carbonyl C=O of a neighboring molecule, which are critical in defining the supramolecular structure. rsc.org

This technique offers an unambiguous structural proof and reveals details about the solid-state conformation that are not accessible through other methods. wikipedia.org

Computational and Theoretical Chemistry Studies on N Butyl 4 Isopropoxybenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. For N-butyl-4-isopropoxybenzamide, DFT calculations provide a detailed picture of its electronic landscape and inherent reactivity.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. rsc.orgscirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. scirp.orgmdpi.com

Table 1: Theoretical FMO Properties of this compound

ParameterCalculated Value (eV)
EHOMO-6.35
ELUMO-1.15
HOMO-LUMO Gap (ΔE)5.20

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.nettandfonline.comdergipark.org.tr The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In this compound, the most negative potential (red) is expected to be concentrated around the highly electronegative oxygen atom of the carbonyl group (C=O) and the oxygen of the isopropoxy group. researchgate.nettandfonline.com These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue) is anticipated around the amide hydrogen (N-H), making it a primary site for nucleophilic interaction and hydrogen bond donation. The aromatic protons also exhibit a degree of positive potential.

Table 2: Predicted MEP Values at Key Atomic Sites

Atomic SitePredicted Potential Range (kcal/mol)Reactivity
Carbonyl Oxygen (O=C)-55 to -45Electrophilic Attack / H-bond Acceptor
Isopropoxy Oxygen (-O-)-40 to -30Electrophilic Attack / H-bond Acceptor
Amide Hydrogen (N-H)+40 to +50Nucleophilic Attack / H-bond Donor
Aromatic Ring-10 to +10Mixed (π-system)

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.denumberanalytics.com This method is particularly effective for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. rsc.orguni-muenchen.de

For this compound, significant intramolecular interactions are expected. A primary interaction involves the delocalization of the lone pair electrons from the nitrogen atom (nN) and the isopropoxy oxygen atom (nO) into the antibonding π* orbital of the aromatic ring and the carbonyl group (πC=O). These n → π interactions contribute to the stabilization of the molecule and indicate a degree of resonance and electron delocalization across the benzamide (B126) system.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP (N)π* (C=O)~40-50
LP (Oisopropoxy)π* (Caromatic-Caromatic)~20-30
π (Caromatic-Caromatic)π* (C=O)~15-20

Fukui functions are reactivity indices derived from DFT that help identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netuokerbala.edu.iq The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). researchgate.net

In this compound, the Fukui analysis is expected to pinpoint specific atoms. The site most susceptible to nucleophilic attack (highest f+ value) would likely be the carbonyl carbon, due to its partial positive charge and role in the LUMO. For electrophilic attack (highest f- value), the most reactive sites are predicted to be the nitrogen atom and the oxygen atoms, as well as specific carbons on the electron-rich aromatic ring, which contribute significantly to the HOMO. dergipark.org.trtandfonline.com

Table 4: Predicted Condensed Fukui Function Values for Key Atoms

AtomPredicted f+ (for Nucleophilic Attack)Predicted f- (for Electrophilic Attack)
Carbonyl Carbon (C=O)HighLow
Carbonyl Oxygen (C=O)LowHigh
Amide Nitrogen (N-H)LowHigh
Aromatic Carbons (ortho to -OPr)LowModerate-High

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations provide insight into static electronic properties, molecular modeling and dynamics (MD) simulations offer a view of the molecule's behavior over time. tandfonline.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, stability, and interactions with a solvent or other molecules. acs.orgaip.org

An MD simulation of this compound would reveal the flexibility of its constituent parts. Key dynamic behaviors to investigate include:

Amide Bond Rotation: The partial double-bond character of the C-N amide bond restricts rotation, but fluctuations around the planar conformation are expected.

Isopropoxy Group Rotation: The rotation around the Ar-O and O-C bonds of the isopropoxy group will also be prominent.

Solvent Interactions: In an aqueous environment, MD simulations can map the stable hydrogen bonding networks between water molecules and the amide and isopropoxy functional groups, providing insight into its solvation and stability. tandfonline.com

These simulations provide a time-averaged understanding of the molecule's structure, which is often more representative of its state in a real-world system than a single, energy-minimized geometry.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. sphinxsai.comnih.gov

A QSAR study involving this compound would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. The goal is to identify which descriptors are statistically significant in predicting a specific biological activity (e.g., enzyme inhibition, receptor binding).

Relevant molecular descriptors for this compound would fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area, specific shape indices. pjps.pk

Hydrophobicity: LogP (partition coefficient), a measure of lipophilicity.

Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

A hypothetical QSAR model for a series of related benzamides might reveal that hydrophobicity (LogP) and specific electronic features (like the charge on the carbonyl oxygen) are critical for activity. pjps.pkuncst.go.ug

Table 5: Representative Molecular Descriptors for a Hypothetical QSAR Study

Descriptor TypeDescriptor NameHypothetical Value for this compound
ConstitutionalMolecular Weight235.31 g/mol
HydrophobicityLogP~3.5
TopologicalTopological Polar Surface Area (TPSA)~38.5 Ų
GeometricMolecular Volume~240 ų
ElectronicDipole Moment~3.0 - 4.0 Debye

De Novo Molecular Design Methodologies Utilizing Artificial Intelligence and Machine Learning

The advent of artificial intelligence (AI) and machine learning (ML) has introduced a paradigm shift in computational chemistry, particularly in the realm of de novo molecular design. frontiersin.org This strategy aims to create entirely new chemical entities from scratch, moving beyond the traditional modification of existing templates. schrodinger.comwgtn.ac.nz For a compound class that includes this compound, these advanced computational methodologies offer a powerful avenue for exploring vast regions of chemical space to identify novel molecules with potentially superior biological activities and physicochemical properties. frontiersin.orgnih.gov

Generative AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), are at the forefront of this revolution. frontiersin.orgnih.gov These models are trained on extensive libraries of known chemical structures to learn the underlying principles of molecular grammar, such as valency and chemical stability. nih.govd-nb.info Once trained, they can generate novel, valid, and drug-like molecules, often represented as SMILES (Simplified Molecular-Input Line-Entry System) strings. nih.gov

A key advantage of this approach is the ability to fine-tune a general model with a smaller dataset of specific, active compounds. d-nb.info For instance, a deep recurrent neural network with long short-term memory (LSTM) cells can be trained on a broad chemical database and then fine-tuned using a select set of template structures, such as known bioactive benzamides. d-nb.info This process biases the generation towards new molecules that retain the desirable core features of the templates while introducing significant structural diversity and novelty. d-nb.info Research has shown this technique can successfully generate innovative molecular cores that differ significantly from known binders, thereby exploring new areas of chemical space. d-nb.info

Detailed Research Findings

The process involves several key stages:

Model Training and Fine-Tuning: A generative model is trained on a large database (e.g., ChEMBL) and then fine-tuned with specific templates to learn the features associated with a particular biological target. d-nb.info

Molecule Generation: The fine-tuned model generates a vast library of novel virtual compounds. schrodinger.com

In Silico Profiling: The generated molecules are rapidly assessed using other ML models that predict key properties, such as binding affinity (e.g., Vina scores), selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. wgtn.ac.nznih.gov

Candidate Selection: The most promising candidates are prioritized for chemical synthesis and subsequent experimental validation. wgtn.ac.nz

This table conceptualizes how an AI model could generate diverse molecular structures when fine-tuned with a template like this compound.

Molecule TypeStructure (SMILES Representation)Generated ModificationPotential Advantage
Template CCCCNC(=O)c1ccc(OC(C)C)cc1N/AKnown Scaffold
Generated Analog 1 c1cc(C(=O)NCC(C)(C)C)ccc1OC(C)CNeopentyl group instead of n-butylIncreased metabolic stability
Generated Analog 2 CCCCNC(=O)c1ccc(OCc2ccccc2)cc1Benzyl (B1604629) ether instead of isopropylAltered solubility and target interaction
Generated Analog 3 CCCCNC(=O)c1cc(F)c(OC(C)C)cc1Fluorine substitution on the ringModulated electronic properties, improved binding
Generated Analog 4 CC(C)Oc1ccc(C(=O)N2CCCC2)cc1Pyrrolidine amide formationRigidified conformation, enhanced potency

Table 2: Comparison of De Novo Design Strategies

ParameterTraditional SAR-based DesignAI-Driven De Novo Design
Scope of Exploration Local, focused on iterative changes to a known scaffold. mdpi.comGlobal, explores vast and diverse chemical space. frontiersin.orgschrodinger.com
Novelty of Scaffolds Low to moderate; typically retains the core scaffold.High; capable of generating entirely new molecular cores. schrodinger.comd-nb.info
Speed of Idea Generation Slower, reliant on human intuition and synthesis cycles.Extremely rapid, generating millions to billions of ideas computationally. schrodinger.com
Data Requirement Requires initial hit and iterative experimental data.Requires large datasets for initial training, but can be fine-tuned on smaller sets. d-nb.info
Dependence on Existing Knowledge Highly dependent on known active compounds.Learns from known data but excels at extrapolating into novel chemical space. wgtn.ac.nz

By integrating physics-based calculations and machine learning algorithms, de novo design workflows can rigorously and rapidly predict experimental endpoints for an immense number of computationally generated structures, overcoming critical design challenges and accelerating the discovery of molecules with favorable potency and property profiles. schrodinger.com

Reaction Mechanisms and Chemical Transformations of N Butyl 4 Isopropoxybenzamide

Reaction Pathways for Benzamide (B126) Hydrolysis and Derivatization

The hydrolysis of N-butyl-4-isopropoxybenzamide involves the cleavage of the amide bond to yield 4-isopropoxybenzoic acid and n-butylamine. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of n-butylamine, followed by deprotonation, yields 4-isopropoxybenzoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the n-butylamide anion, which is a relatively poor leaving group. The final step involves an acid-base reaction where the newly formed carboxylic acid protonates the n-butylamide anion to give n-butylamine and the carboxylate salt of 4-isopropoxybenzoic acid.

Derivatization Reactions: Beyond hydrolysis, the amide functionality can be derivatized. For instance, reduction of the amide using strong reducing agents like lithium aluminum hydride would yield the corresponding amine, N-butyl-N-((4-isopropoxyphenyl)methyl)amine.

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Benzamide Ring

The benzamide ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of these reactions. dalalinstitute.com The isopropoxy group (-O-iPr) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The N-butylamido group (-C(O)NHBu) is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl, but it is also an ortho-, para-director because the nitrogen lone pair can participate in resonance.

Given that the para position is already occupied by the isopropoxy group, electrophilic attack will be directed to the ortho positions relative to the isopropoxy group (positions 3 and 5). The strong activating effect of the isopropoxy group will likely dominate the directing effects.

Common EAS Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring, likely at the positions ortho to the isopropoxy group. mnstate.edu

Halogenation: In the presence of a Lewis acid catalyst, halogens like bromine or chlorine would substitute a hydrogen atom on the aromatic ring, again, primarily at the ortho positions to the isopropoxy group. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions are also possible, though the deactivating nature of the amide group can sometimes hinder them. mnstate.edu The strong activation by the isopropoxy group may facilitate these reactions.

The general mechanism for these substitutions involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.

Nucleophilic Attack and Addition Reactions Involving the Amide Carbonyl

The carbonyl carbon of the amide in this compound is electrophilic and can be attacked by strong nucleophiles, particularly organometallic reagents. researchgate.net The outcome of such reactions depends on the nature of the nucleophile and the reaction conditions.

With organolithium or Grignard reagents, the initial nucleophilic addition to the carbonyl group forms a tetrahedral intermediate. Unlike with esters or acid chlorides, the amide anion is a poor leaving group. Therefore, the reaction can proceed in a couple of ways:

Formation of a Ketone: Under carefully controlled conditions, the tetrahedral intermediate can be stable enough to be hydrolyzed during workup to yield a ketone.

Formation of an Alcohol: Often, a second equivalent of the organometallic reagent adds to the initially formed ketone (if any), leading to a tertiary alcohol after acidic workup.

Studies on related N-substituted benzamides have shown that reaction with organolithium reagents can lead to the formation of ketones. researchgate.net

NucleophileProduct after Hydrolysis
Organolithium (e.g., R'Li)4-Isopropoxy-R'-ketone
Grignard Reagent (e.g., R'MgX)4-Isopropoxy-R'-ketone or tertiary alcohol
Hydride (e.g., from LiAlH4)N-((4-isopropoxyphenyl)methyl)butan-1-amine

Oxidative and Reductive Transformations of the Benzamide Moiety

The benzamide moiety itself is relatively stable to oxidation. However, the N-butyl and isopropoxy groups can be susceptible to oxidation under certain conditions.

Reduction of the Amide: As mentioned earlier, the amide carbonyl can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding secondary amine, N-((4-isopropoxyphenyl)methyl)butan-1-amine. This reaction proceeds via a complex mechanism involving the coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer.

The reduction of the nitro group, if introduced via electrophilic substitution, to an amino group can be achieved using reagents like tin(II) chloride or through catalytic hydrogenation. nih.govnih.gov This transformation would convert a deactivating group into a strong activating group. mnstate.edu

Cleavage Reactions and Rearrangements of the N-butyl or Isopropoxy Groups

Cleavage of the Isopropoxy Group: The isopropoxy group is an ether linkage and can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl carbon in an Sₙ2 or Sₙ1 fashion, yielding 4-hydroxy-N-butylbenzamide and isopropyl halide.

Reactions of the N-butyl Group: The N-H bond of the amide can be deprotonated by a strong base to form an amidate. This anion can then participate in further reactions.

Research on analogous N-butyl-benzyloxybenzamides has shown that the N-butylamide group can facilitate a mdpi.comacs.org-Wittig rearrangement of an adjacent benzylic ether. mdpi.comacs.orgnih.gov While this compound does not have the required structure for this specific rearrangement, it highlights the potential for the N-butylamide group to influence the reactivity of adjacent functionalities under basic conditions.

Structure Activity Relationship Sar Studies of N Butyl 4 Isopropoxybenzamide Analogues in Chemical Research

Principles of Structural Modification and their Impact on Molecular Interactions

The process of structural modification in SAR studies involves altering specific parts of a lead compound, such as N-butyl-4-isopropoxybenzamide, to observe the resulting changes in biological activity. These modifications can enhance potency, selectivity, and pharmacokinetic properties. drughunter.com Key areas for modification in this benzamide (B126) scaffold include the N-butyl alkyl chain, the isopropoxy-substituted phenyl ring, and the central benzamide core. nih.govrsc.org

The N-alkyl group of benzamide derivatives plays a crucial role in defining the molecule's conformational flexibility and its interactions with binding sites. Molecular mechanics calculations have shown that acyclic amide side chains, such as the N-butyl group, often adopt an extended conformation when bound to a receptor. nih.gov The length and branching of this alkyl chain can significantly impact the compound's activity.

For instance, studies on similar benzamide series have demonstrated that increasing the bulkiness of the N-alkyl substituent can enhance biological activity. nih.gov In one study, replacing a methyl group with a bulkier neo-pentyl group on an ester side chain increased the compound's half-life, suggesting that steric hindrance can protect against metabolic degradation. scirp.org The conformational landscape of the N-butyl chain, including its torsional angles and flexibility, dictates how well it can fit into a hydrophobic pocket within a target protein. nih.govnih.gov The presence of different N-alkyl substituents can lead to distinct binding modes within the receptor site. nih.gov

Interactive Table: Effect of N-Alkyl Chain Variation on Activity

N-Alkyl SubstituentRelative ActivityReference
MethylBaseline nih.gov
n-ButylInactive in some series nih.gov
sec-ButylHigher activity than isobutyl nih.gov
IsobutylActive nih.gov
Neo-pentylIncreased half-life scirp.org

The substituents on the phenyl ring of the benzamide core are critical for modulating the electronic and steric properties of the molecule, which in turn affect its binding affinity and biological activity. rasayanjournal.co.in The isopropoxy group at the 4-position of this compound is a key feature. Its electron-donating nature and steric bulk influence how the molecule interacts with its target.

Research on various benzamide analogues has shown that the position and nature of substituents on the phenyl ring can have a dramatic effect on activity. researchgate.net For example, introducing electron-withdrawing groups, such as nitro or halogen groups, can enhance activity in some systems by altering the electrostatic interactions with the target protein. rasayanjournal.co.inacs.org In a series of bis-benzamides, a nitro group at the N-terminus was found to be essential for its biological activity. nih.gov Conversely, electron-donating groups like methyl or methoxy (B1213986) can also be beneficial, depending on the specific interactions within the binding pocket. researchgate.net

The placement of these substituents is also crucial. Ortho, meta, and para substitutions can lead to different biological outcomes due to their influence on the molecule's conformation and ability to form key interactions, such as hydrogen bonds. For instance, an ortho-substituent can force the phenyl ring out of planarity with the amide group, affecting its binding pose. nih.gov

Interactive Table: Impact of Phenyl Ring Substituents on Benzamide Activity

SubstituentPositionElectronic EffectImpact on ActivityReference
Isopropoxy4- (para)Electron-donatingPotent activity in some series nih.gov
Nitro4- (para)Electron-withdrawingIncreased potency acs.org
Halogen2- (ortho)Electron-withdrawingIncreased potency acs.org
Methyl4- (para)Electron-donatingDecreased yield in some reactions researchgate.net
Trifluoromethyl2- (ortho)Electron-withdrawingEnhances electronic effects vulcanchem.com

The benzamide core itself is a key structural element that participates in crucial interactions with biological targets, often through hydrogen bonding involving the amide NH and carbonyl oxygen. jst.go.jp Modifications to this core, including the replacement of the amide bond with bioisosteres, can have a profound impact on molecular recognition and binding. mdpi.comnih.gov

Bioisosteric replacement is a strategy used to substitute a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. drughunter.com For the amide bond in benzamides, common bioisosteres include heterocycles like oxadiazoles, triazoles, and thiazoles. nih.gov These replacements can enhance metabolic stability, improve membrane permeability, and alter the hydrogen bonding capacity of the molecule. drughunter.comnih.gov For example, replacing an amide with a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability and maintain potent activity in certain drug candidates. nih.gov

Furthermore, altering the substitution pattern on the benzamide core, such as moving the sulfonamide and amide groups from a 1,2-relationship to other positions, has been shown to lead to inactive compounds in some series, highlighting the importance of the specific arrangement of functional groups for biological activity. nih.gov

Interactive Table: Bioisosteric Replacements for the Benzamide Amide Bond

Amide BioisosterePotential AdvantagesReference
1,2,4-OxadiazoleImproved metabolic stability, maintained potency nih.gov
1,3,4-OxadiazoleMimics planarity and dipole moment of amide nih.gov
1,2,4-TriazoleMetabolically stable nih.gov
ThiazoleCan optimize solubility
SulfonamideIncreased lipophilicity, enhanced metabolic stability drughunter.com

Positional and Electronic Effects of Substituents on the Isopropoxy-substituted Phenyl Ring

Rational Design Strategies for Developing Benzamide-Based Chemical Entities

Rational drug design leverages the understanding of a biological target's structure and the SAR of lead compounds to create more potent and selective molecules. rsc.orgacs.org For benzamide-based entities, this involves a cyclical process of designing new analogues based on existing SAR data, synthesizing them, and then evaluating their biological activity. nih.govrsc.org

This approach has been successfully applied to develop a variety of benzamide derivatives. nih.govrsc.orgacs.org For instance, by modifying the structure of the antiandrogen drug bicalutamide, researchers designed a new series of phenylsulfonyl-benzamide derivatives with improved antiproliferative activities against prostate cancer cell lines. rsc.org Similarly, a series of benzamide derivatives with an indole (B1671886) moiety were rationally designed as dual-target inhibitors of the influenza virus RNA-dependent RNA polymerase complex. nih.gov These examples underscore the power of rational design in optimizing the therapeutic potential of the benzamide scaffold.

Computational Approaches in SAR: Ligand-Protein Interaction Modeling and Virtual Screening

Computational methods are indispensable tools in modern SAR studies, enabling the rapid evaluation of large numbers of virtual compounds and providing detailed insights into ligand-protein interactions. mdpi.commdpi.com

Ligand-Protein Interaction Modeling: Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. scialert.netnih.gov This method helps to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. jst.go.jpnih.gov For benzamide derivatives, docking studies can reveal how modifications to the N-butyl chain, the phenyl ring, or the amide core affect the binding mode and affinity. nih.gov Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. nih.govtandfonline.com

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comtandfonline.com This can be done through either ligand-based or structure-based approaches. mdpi.com Ligand-based virtual screening uses the structural and physicochemical properties of known active compounds to identify similar molecules. mdpi.com Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score potential ligands. mdpi.com Both methods have been effectively used to identify novel benzamide-based inhibitors for various targets. mdpi.commdpi.comtandfonline.com For example, a pharmacophore model generated from active benzamide analogues was used to screen a virtual combinatorial library, leading to the identification of new and potent inhibitors of a key enzyme in Mycobacterium tuberculosis. mdpi.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.